Calcium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C

Soluble in acetone; insoluble in ethanol

Solubility in water, g/100ml: 121.2

Synonyms

Canonical SMILES

- Nitrogen plays a crucial role in plant growth and development, promoting leaf and stem growth .

- Calcium strengthens cell walls, improves fruit quality, and helps prevent various plant diseases .

Researchers use calcium nitrate in various studies to:

- Investigate the impact of nitrogen and calcium on plant growth and yield under different environmental conditions .

- Evaluate the effectiveness of calcium nitrate in mitigating nutrient deficiencies in specific crops .

- Study the interaction between calcium nitrate and other agricultural practices such as irrigation and soil management .

Food Science

Researchers in food science are exploring the potential of calcium nitrate for:

- Enhancing the shelf life and quality of fruits and vegetables by improving their firmness and texture .

- Investigating the effect of calcium nitrate on the nutritional value of certain food products .

Environmental Science

Environmental scientists are using calcium nitrate in research related to:

- Understanding the impact of nitrate on soil health and water quality .

- Developing sustainable agricultural practices that minimize the environmental impact of nitrate fertilizers .

Other Applications

Calcium nitrate also finds application in research related to:

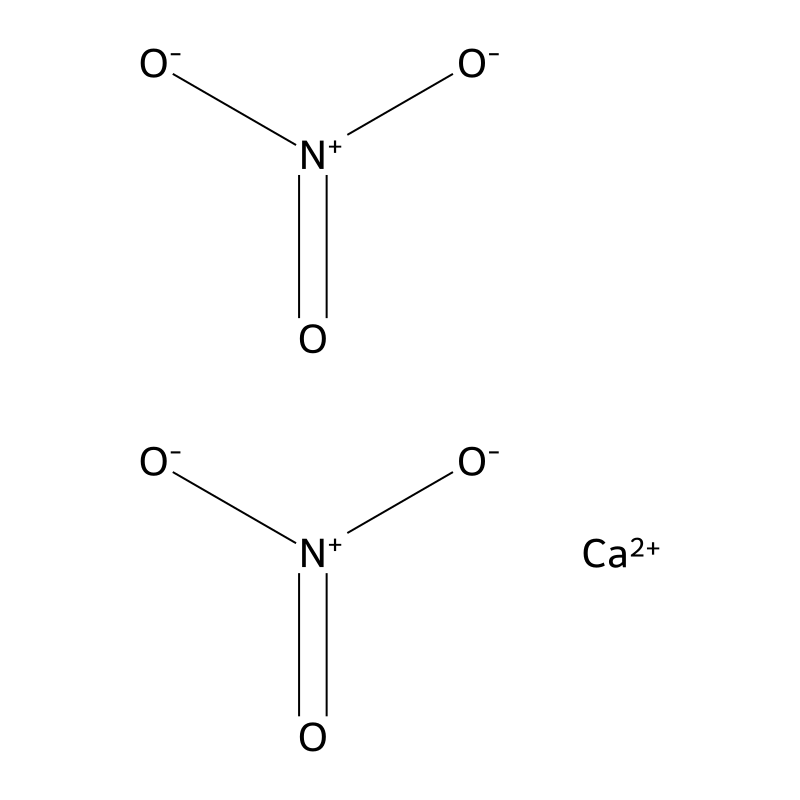

Calcium nitrate, represented by the chemical formula , is a colorless, crystalline salt that is hygroscopic, meaning it can absorb moisture from the air. It typically occurs as a tetrahydrate () or in an anhydrous form. This compound is commonly known as lime nitrate or Norwegian saltpeter and is utilized primarily as a fertilizer due to its high solubility in water and its ability to supply both calcium and nitrogen to plants .

- Formation from Calcium Carbonate:

- Reaction with Ammonium Nitrate:

- Double Displacement with Sodium Carbonate:

- Decomposition upon Heating:

These reactions highlight the versatility of calcium nitrate in various chemical processes .

Calcium nitrate can be synthesized through several methods:

- Neutralization Reaction:

- Mixing calcium carbonate with nitric acid.

- Ammonium Nitrate Interaction:

- Reacting ammonium nitrate with calcium hydroxide.

- Odda Process:

These methods ensure that calcium nitrate can be produced efficiently for agricultural use.

The primary applications of calcium nitrate include:

- Fertilizer: Widely used in agriculture for crops requiring high nitrogen content.

- Cold Packs: Utilized in endothermic reactions for cold packs due to its high solubility and heat-absorbing properties.

- Coagulant in Latex Production: Employed in the coagulation process during latex manufacturing.

- Wastewater Treatment: Helps in controlling the growth of algae by providing essential nutrients .

Calcium nitrate interacts with various compounds, leading to different products:

- When mixed with sodium phosphate, it produces calcium phosphate and sodium nitrate.

- It reacts with ammonium fluoride to yield nitrous oxide and calcium fluoride.

- In combination with magnesium sulfate, it forms magnesium nitrate and calcium sulfate .

These interactions are essential for understanding its behavior in both agricultural settings and industrial applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with calcium nitrate:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Ammonium Nitrate | High solubility; primarily provides nitrogen. | |

| Magnesium Nitrate | Similar uses as fertilizer; provides magnesium. | |

| Potassium Nitrate | Supplies potassium; used in fertilizers and food preservation. | |

| Sodium Nitrate | Used as a preservative; provides sodium. |

Calcium nitrate's uniqueness lies in its dual nutrient provision (calcium and nitrogen) which supports plant health more comprehensively than many other nitrates .

Physical Description

DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals, Liquid

COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.

Color/Form

White, cubic crystals

White mass

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

2.5 @ 25 °C /Tetrahydrate/

2.50 g/cm³

Melting Point

About 560 °C

560 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 886 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 882 of 886 companies with hazard statement code(s):;

H271 (10.43%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (27.21%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (34.01%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (63.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (24.6%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (66.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Irritant

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

CALCIUM NITRATE IS OBTAINED BY DISSOLVING LIMESTONE IN NITRIC ACID OR THROUGH ABSORPTION OF NITROUS GASES BY MILK OF LIME.

Currently is produced in large quantities as by-product from nitrophosphate manufacture

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

Construction

Explosives manufacturing

Laboratory Use

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

Utilities

Wholesale and retail trade

Nitric acid, calcium salt (2:1): ACTIVE

Preharvest sprays of calcium nitrate reduced the physiological wt loss, completely checked rotting, incr the calcium content, and maintained pulp firmness and fruit quality of Flordasun peach during ambient storage up to 5 days. Calcium nitrate at 2.0% as a pre-harvest spray extended the shelf life in ambient storage of Flordasun peach fruits because of delayed onset of senescence.

The defoliating activity of cyanamide aq soln was incr when the soln contained the highly hygroscopic calcium nitrate.

By adding calcium nitrate to sewage or industrial wastewater, the formation of hydrogen sulfide is eliminated in discharge pipes and compensation basins as long as nitrate remains in the water. As a positive secondary effect, a BOD reduction corresponding to the amt of oxygen supplied by the nitrate is achieved. A considerable reduction of N by the denitrification process also occurs.

A composition containing calcium nitrate 3 g/gal, potassium nitrate 2 g/gal, and Epsom salts 0.8 g/gal induces plant hibernation.

For more General Manufacturing Information (Complete) data for CALCIUM NITRATE (6 total), please visit the HSDB record page.